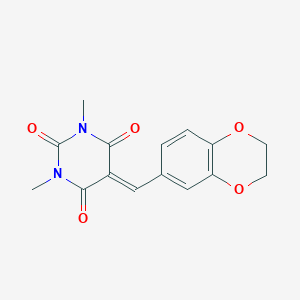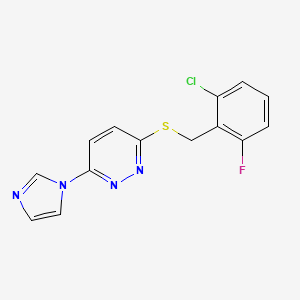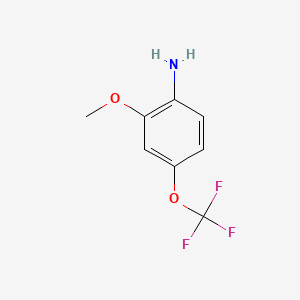
3-Cyclopropyl-3-methylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Suzuki Cross-Coupling Reactions
3-Cyclopropyl-3-methylbutanoyl chloride's utility in scientific research can be illustrated through its potential application in Suzuki cross-coupling reactions. This process, facilitated by a palladium catalyst, allows for the joining of aryl halides with alkylboronic acids. The catalyst's ability to operate at low loadings, even with sterically hindered aryl bromides, showcases the method's efficiency and the functional group tolerance it exhibits. This type of reaction demonstrates the compound's relevance in creating diverse chemical structures with significant functional group tolerance, including fluoro, methyl, methoxy, and others (Kondolff, Doucet, & Santelli, 2004).
Rearrangements and Fragmentation Studies
Research into the rearrangements and fragmentation of cyclopropyl derivatives highlights the intricate behavior of these molecules under various conditions. The fragmentation of cyclopropylmethoxychlorocarbene leads to mixtures of different chlorides, with isotopic substitution studies providing insight into the methylene group exchanges. This demonstrates the compound's potential for studying reaction mechanisms and the stability of carbocations in different solvents (Moss et al., 2004).
Synthesis of Cyclopropanes
The synthesis of cyclopropanes from primary alkyl chlorides, including derivatives that may be structurally similar to this compound, showcases a method of creating cyclopropane rings. This research provides a pathway for the synthesis of these structures, which are significant in medicinal chemistry and materials science (Kirmse & Doering, 1960).
Photochemical and Thermal Isomerizations
The study of photochemical and thermal isomerizations of acyl-cyclopentenes and acylbicyclopentanes offers insights into the behavior of cyclopropane-containing compounds under various conditions. These findings can contribute to the development of new synthetic methodologies and the understanding of reaction mechanisms under different stimuli (Schaffner, 1976).
properties
IUPAC Name |
3-cyclopropyl-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIYNREYBUBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide](/img/structure/B2779691.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2779693.png)
![{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2779694.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2779697.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2779702.png)




![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)